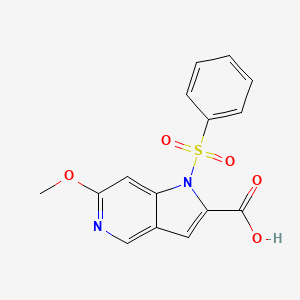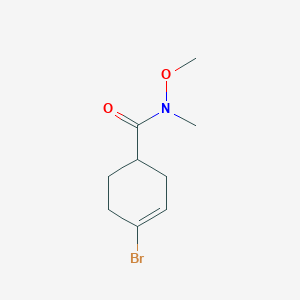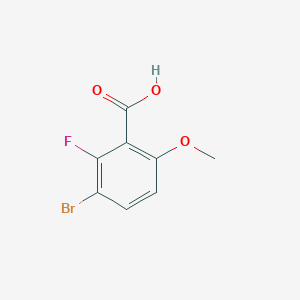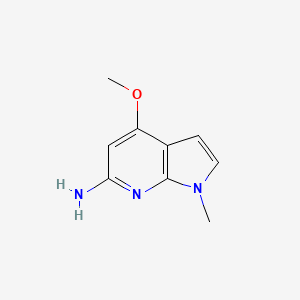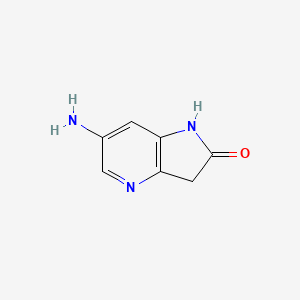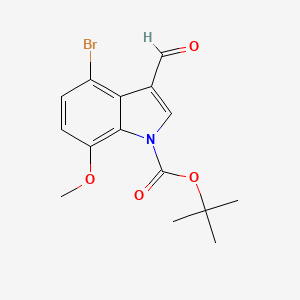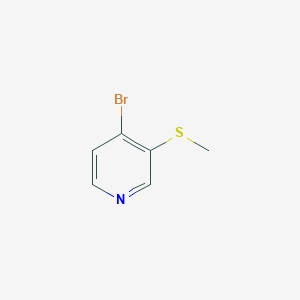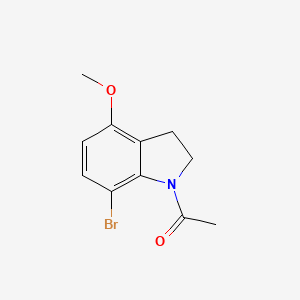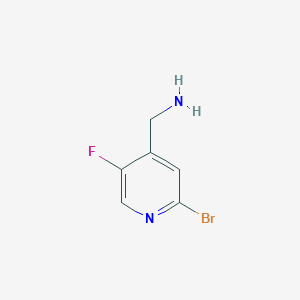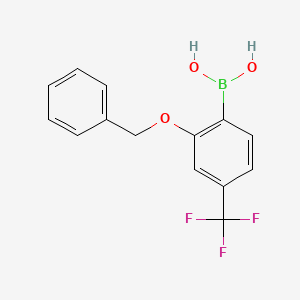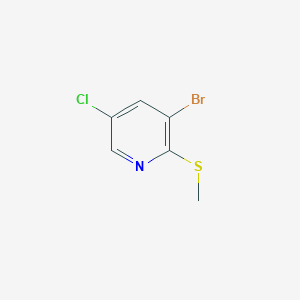
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Vue d'ensemble
Description
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is an organic compound . It is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuff .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is C6H5BrClNS . The molecular weight is 236.1 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have synthesized and investigated the properties of compounds related to 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine, focusing on their potential as intermediates in the creation of novel therapeutic agents. For instance, the synthesis of derivatives like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcases the utility of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine-related compounds in developing agricultural chemicals (Niu Wen-bo, 2011).
Development of Fluorescent Sensors
The compound has been utilized in the development of fluorescent sensors for metal ions. For example, a water-soluble and small molecular weight fluorescent probe for detecting Zn(2+) was developed using a pyridine-pyridone skeleton, indicating its application in the creation of chemical sensors (Masayori Hagimori et al., 2011).
Anticancer and Antitumor Activity
Some studies have explored the anticancer and antitumor activities of compounds synthesized from fragments containing pyridinesulfonamide, highlighting the potential medicinal applications of derivatives. The stereochemistry of such compounds has been shown to influence their activity against PI3Kα kinase, an important target in cancer therapy (Zhixu Zhou et al., 2015).
Synthesis of Heterocyclic Compounds
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. Researchers have developed methods for synthesizing various heterocyclic structures, demonstrating the versatility of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine-related compounds in organic synthesis (V. K. Zav’yalova et al., 2009).
Molecular Docking and Computational Studies
The synthesis and molecular docking studies of compounds related to 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine have provided insights into their potential interactions with biological targets. Computational approaches help in understanding the binding modes and efficacy of synthesized compounds, guiding the design of more effective therapeutic agents (Gulraiz Ahmad et al., 2017).
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTETYEXLILUPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



